2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile, commonly referred to as ASB-TNFN, is a synthetic organic compound that has been used in scientific research since its synthesis in 2003. ASB-TNFN has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile involves the reaction of 2-chloro-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile with allyl mercaptan in the presence of a base to form the desired product.
Starting Materials
2-chloro-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile, Allyl mercaptan, Base (such as potassium carbonate or sodium hydroxide)
Reaction
Step 1: Dissolve 2-chloro-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile and base in a suitable solvent (such as DMF or DMSO)., Step 2: Add allyl mercaptan to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (such as ethyl acetate)., Step 4: Purify the product by column chromatography or recrystallization to obtain 2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile as a solid.
Scientific Research Applications
ASB-TNFN has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In pharmacology, it has been used to study the effects of drugs on the body. In medicinal chemistry, it has been used to study the synthesis and structure of new drugs.
Mechanism Of Action
The mechanism of action of ASB-TNFN is not completely understood. However, it is believed that it binds to certain proteins and enzymes in the body, altering their structure and function. This binding can lead to changes in biochemical and physiological processes, resulting in various effects on the body.
Biochemical And Physiological Effects
ASB-TNFN has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to have anti-inflammatory and analgesic effects, as well as anti-cancer effects.
Advantages And Limitations For Lab Experiments
ASB-TNFN has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. It is also non-toxic and non-mutagenic, making it safe to use in experiments. However, it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
Future Directions
There are many potential future directions for research on ASB-TNFN. These include further research on its mechanism of action, its effects on various diseases, and its potential use as a therapeutic agent. Additionally, further research could be conducted on its synthesis and structure, as well as its potential applications in other fields, such as food science and agriculture.
properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-prop-2-enylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c1-2-5-25-16-11(8-21)12(17(18,19)20)7-13(22-16)10-3-4-14-15(6-10)24-9-23-14/h2-4,6-7H,1,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUGPIMJRINQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile |
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